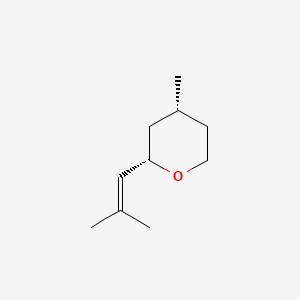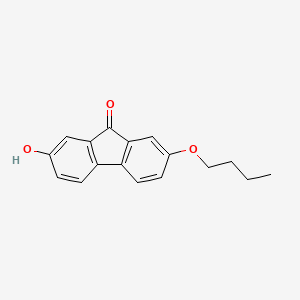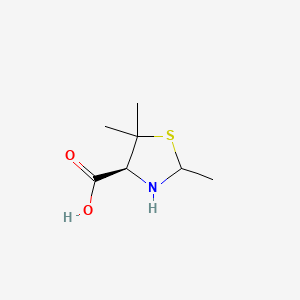
(2S,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
Übersicht
Beschreibung
“(2S,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran”, also known as myrcene, is a terpene commonly found in plants such as hops, bay leaves, and thyme. It is widely used in the fragrance and flavor industry due to its pleasant aroma and taste. The molecular formula of this compound is C10H18O .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file . It shares the same structure with trans-Rose oxide and has stereo-isomers such as 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-cis-Rose oxide .Chemical Reactions Analysis
This compound has been utilized in various chemical reactions. For instance, it has been used in enantiospecific synthesis, demonstrated in the production of carboxylic acids. It is also integral in the asymmetric synthesis of spiroketals. Moreover, it has been used in a biocatalytic method for synthesizing a key lactonized statin side chain intermediate. Furthermore, it has been reported in the synthesis of tetrahydropyran derivatives as potential inhibitors for the SCFSKP2 E3 ligase complex.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 154.25 g/mol . It has a density of 0.871g/mL at 20°C (lit.), a boiling point of 70-71°C at 12mm Hg (lit.), a flashing point of 68°C, and a vapor pressure of 0.551mmHg at 25°C . The refractive index is n20/D 1.454 .Wissenschaftliche Forschungsanwendungen
Enantiospecific Synthesis
The compound has been utilized in enantiospecific synthesis, demonstrated in the production of carboxylic acids. For instance, Deschenaux et al. (1989) synthesized enantiomers of 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid using hydroxybutanoates, leading to tetrahydro-2H-pyranols with high enantiomeric excess (Deschenaux et al., 1989).
Asymmetric Synthesis of Spiroketals
This compound is integral in the asymmetric synthesis of spiroketals. Meilert et al. (2004) converted 2,2'-methylenebis[furan] into a complex spiroketal with high stereo- and enantioselectivity. This synthesis led to compounds showing cytotoxicity against cancer cell lines (Meilert et al., 2004).
Biocatalytic Procedure in Statin Synthesis
Troiani et al. (2011) described a biocatalytic method for synthesizing a key lactonized statin side chain intermediate using (2S,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran. This process was conducted in an aqueous medium, suitable for industrial applications (Troiani et al., 2011).
Synthesis of Small-Molecule Inhibitors
Shouksmith et al. (2015) reported on the synthesis of tetrahydropyran derivatives, including (2S,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran, as potential inhibitors for the SCFSKP2 E3 ligase complex. These compounds were synthesized with varying enantioselectivity and showed growth-inhibitory activities in HeLa cells (Shouksmith et al., 2015).
Solvent Effect on Isomer Distribution
Ren et al. (2008) used (2S,3R)-2-(2-Hydroxypropan-2-yl)-5-methyltetrahydro-2H-pyran-2,3-diol, a related compound, to analyze the distribution of configurational and conformational isomers in various solvents. This study was significant in understanding the behavior of these compounds under different solvent conditions (Ren et al., 2008).
Antioxidant Activity Studies
Saher et al. (2018) synthesized novel compounds including 10-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-methyl-1H,10H-pyrano[4,3-b]chromen-1-ones, displaying antioxidant activity. The research demonstrated the dependence of antioxidant properties on the nature and number of substituents (Saher et al., 2018).
Eigenschaften
IUPAC Name |
(2S,4R)-4-methyl-2-(2-methylprop-1-enyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCBTSFUTPZVKJ-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C1)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H](C1)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051980 | |
| Record name | (2S,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran | |
CAS RN |
3033-23-6 | |
| Record name | (-)-cis-Rose oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3033-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rose oxide, cis-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003033236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propen-1-yl)-, (2S,4R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2S,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S-cis)-tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROSE OXIDE, CIS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8VU21JU32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1223700.png)
![2-(3-methylphenyl)-N-[4-(4-morpholinyl)phenyl]-4-quinazolinamine](/img/structure/B1223701.png)
![[4-(2-Methylphenyl)-1-piperazinyl]-(5-propyl-3-thiophenyl)methanone](/img/structure/B1223702.png)
![(5Z)-1-(4-chlorophenyl)-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1223706.png)
![6-[[2-(4-Morpholinyl)-2-oxoethyl]thio]-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile](/img/structure/B1223708.png)
![4-[1-[(3-Methoxyphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine](/img/structure/B1223710.png)
![3-[(2-methoxyphenyl)-prop-2-enylsulfamoyl]benzoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1223716.png)


![N-[[[(2,4-dichlorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2,2-dimethylpropanamide](/img/structure/B1223720.png)
![4-[3-(2,5-Dimethyl-1-pyrrolyl)-4-(1-pyrrolidinyl)phenyl]sulfonylmorpholine](/img/structure/B1223721.png)
![2-[[2-[(2-hydroxyphenyl)-oxomethoxy]-1-oxoethyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1223722.png)
![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B1223723.png)
